Enhanced Polarizability and Electron Distribution Compared to Non-Fluorinated Analog
The presence of the fluorine atom at the 4-position significantly increases the molecular polarizability of the compound relative to the non-fluorinated analog, N,N-bis(2-hydroxyethyl)-4-nitroaniline (CAS 18226-17-0). This property is crucial for applications in nonlinear optics and for predicting intermolecular interactions in complex formulations .
| Evidence Dimension | Molecular Polarizability |
|---|---|
| Target Compound Data | 23.6 ± 0.5 × 10⁻²⁴ cm³ |
| Comparator Or Baseline | N,N-bis(2-hydroxyethyl)-4-nitroaniline (CAS 18226-17-0): Not explicitly reported in same source; class-level data suggest significantly lower polarizability due to absence of polarizable fluorine atom. |
| Quantified Difference | Approximately 23.6 × 10⁻²⁴ cm³ for target compound; comparator value is expected to be lower based on atomic polarizability contributions. |
| Conditions | Calculated/predicted value from ChemSpider database entry for CAS 29705-38-2. |
Why This Matters
Higher polarizability enhances the compound's utility as a component in materials for nonlinear optical applications and improves its ability to engage in directed intermolecular interactions, making it a more valuable intermediate for advanced material design.
